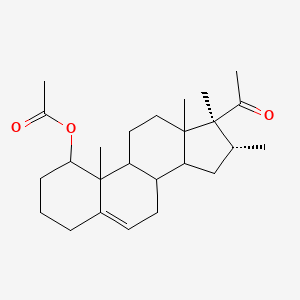![molecular formula C23H30BrN3O2 B15020535 2-[4-Bromo-5-methyl-2-(propan-2-YL)phenoxy]-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B15020535.png)
2-[4-Bromo-5-methyl-2-(propan-2-YL)phenoxy]-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Bromo-5-methyl-2-(propan-2-YL)phenoxy]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated phenoxy group and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-5-methyl-2-(propan-2-YL)phenoxy]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide typically involves multiple steps. The initial step often includes the bromination of a methylphenol derivative, followed by the introduction of an isopropyl group. The phenoxy group is then formed through an etherification reaction. The final step involves the condensation of the phenoxy compound with a hydrazide derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-Bromo-5-methyl-2-(propan-2-YL)phenoxy]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[4-Bromo-5-methyl-2-(propan-2-YL)phenoxy]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-Bromo-5-methyl-2-(propan-2-YL)phenoxy]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-methyl-2-(propan-2-yl)phenol
- N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide
Uniqueness
2-[4-Bromo-5-methyl-2-(propan-2-YL)phenoxy]-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H30BrN3O2 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C23H30BrN3O2/c1-6-27(7-2)19-10-8-18(9-11-19)14-25-26-23(28)15-29-22-12-17(5)21(24)13-20(22)16(3)4/h8-14,16H,6-7,15H2,1-5H3,(H,26,28)/b25-14+ |
InChI Key |
QJGSBOQLJCGYDZ-AFUMVMLFSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C(=C2)C)Br)C(C)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C(=C2)C)Br)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15020457.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15020458.png)
![(2E)-N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B15020462.png)
![ethyl 4-{[(E)-{4-[(phenylcarbonyl)oxy]phenyl}methylidene]amino}benzoate](/img/structure/B15020465.png)

![2-[(4-fluorophenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15020485.png)
![3-[(2,4-Dimethoxy-benzoyl)-hydrazono]-N-(4-dimethylamino-phenyl)-butyramide](/img/structure/B15020491.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]heptanehydrazide](/img/structure/B15020495.png)
![N-(4-methoxyphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B15020498.png)
![2-bromo-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B15020503.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B15020513.png)
![5-(4-chlorophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B15020519.png)
![4-({[4-(decanoylamino)phenyl]carbonyl}amino)-N,N-di(propan-2-yl)benzamide](/img/structure/B15020542.png)

